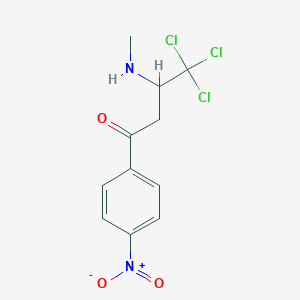
4,4,4-trichloro-3-(methylamino)-1-(4-nitrophenyl)-1-butanone
Übersicht
Beschreibung
4,4,4-trichloro-3-(methylamino)-1-(4-nitrophenyl)-1-butanone, commonly known as TFM, is a chemical compound that has been widely used as a piscicide for the control of invasive fish species in aquatic ecosystems. TFM is a highly effective and selective toxin that targets the gill-breathing apparatus of fish, causing them to suffocate and die. In
Wissenschaftliche Forschungsanwendungen
TFM has been extensively studied for its use as a piscicide in aquatic ecosystems. It is commonly used to control invasive fish species that threaten native fish populations and ecological balance. TFM has also been studied for its potential use as a tool for studying fish behavior and physiology.
Wirkmechanismus
TFM acts as a respiratory poison, targeting the gill-breathing apparatus of fish. It disrupts the ion transport mechanisms in the gill cells, leading to an increase in the concentration of chloride ions in the blood and a decrease in the concentration of oxygen. This leads to suffocation and death of the fish.
Biochemical and Physiological Effects:
TFM has been shown to have a number of biochemical and physiological effects on fish. It causes a decrease in the activity of enzymes involved in energy metabolism and an increase in the activity of enzymes involved in stress response. TFM also causes changes in the levels of neurotransmitters in the brain, leading to altered behavior and physiology.
Vorteile Und Einschränkungen Für Laborexperimente
TFM has several advantages for use in lab experiments. It is highly effective and selective, making it a useful tool for studying fish behavior and physiology. However, TFM is also highly toxic and requires careful handling and disposal. It is also important to note that the effects of TFM on fish may vary depending on the species and environmental conditions.
Zukünftige Richtungen
There are several future directions for research on TFM. One area of interest is the development of alternative piscicides that are less toxic and have fewer environmental impacts. Another area of research is the use of TFM as a tool for studying the effects of environmental stressors on fish. Additionally, there is a need for further research on the effects of TFM on non-target species and the potential for bioaccumulation and biomagnification in aquatic ecosystems.
Conclusion:
TFM is a highly effective and selective piscicide that has been widely used for the control of invasive fish species in aquatic ecosystems. It has also been studied for its potential use as a tool for studying fish behavior and physiology. However, TFM is highly toxic and requires careful handling and disposal. There is a need for further research on the effects of TFM on non-target species and the potential for bioaccumulation and biomagnification in aquatic ecosystems.
Eigenschaften
IUPAC Name |
4,4,4-trichloro-3-(methylamino)-1-(4-nitrophenyl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl3N2O3/c1-15-10(11(12,13)14)6-9(17)7-2-4-8(5-3-7)16(18)19/h2-5,10,15H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIHYTIJLIRZDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{1-(4-methylbenzyl)-4-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B3820800.png)
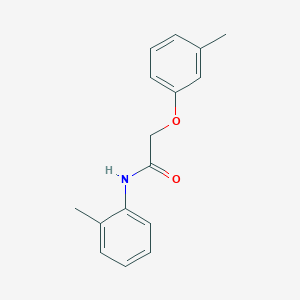
![methyl 5-[(2-methoxy-4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B3820817.png)
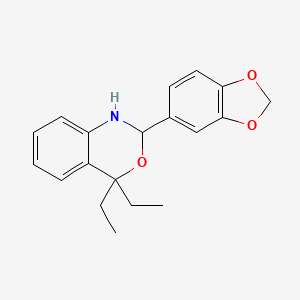

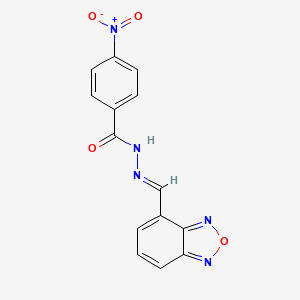
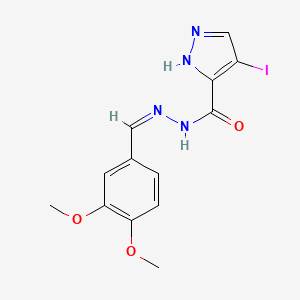

![2-(ethyl{4-[(3-methyl-1H-pyrazol-5-yl)diazenyl]phenyl}amino)ethanol](/img/structure/B3820848.png)
![N-{[3-(4-fluorophenyl)tetrahydrofuran-3-yl]methyl}-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B3820858.png)
![1,1'-[1,4-phenylenebis(methylene)]bis(3,5-diphenyl-1H-1,2,4-triazole)](/img/structure/B3820870.png)

![N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]benzamide](/img/structure/B3820879.png)
![N-(4-chlorophenyl)-N'-[3-(4-nitrophenyl)-3-oxo-1-(trichloromethyl)propyl]urea](/img/structure/B3820880.png)